Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078596
InChI: InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate

CAS No.:

Cat. No.: VC18078596

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate
Standard InChI InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
Standard InChI Key AMNDAGRALKCZIZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCCNC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s spirocyclic structure consists of a six-membered ring fused to a five-membered ring through a single carbon atom. Key features include:

  • Spiro junction: Connects the piperidine (six-membered) and pyrrolidine (five-membered) rings.

  • Functional groups: A tert-butyl carbamate (Boc) group at position 1 and a ketone at position 5 .

  • Stereochemistry: The rigid spiro framework imposes conformational constraints, influencing binding interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight240.30 g/mol
Melting Point55–56°C
Boiling Point349°C
Density1.12 g/cm³
SolubilityChloroform, Methanol (slight)
SMILESCC(C)(C)OC(=O)N1CCC12CCCNC2=O

Synthesis and Optimization

Oxidation of Tert-Butyl 1,6-Diazaspiro[3.5]Nonane-1-Carboxylate

A common route involves oxidizing the precursor tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate using potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) in dichloromethane. Palladium on carbon (Pd/C\text{Pd/C}) enhances efficiency under ambient conditions:

Precursor+KMnO4Pd/C, CH2Cl2Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate\text{Precursor} + \text{KMnO}_4 \xrightarrow{\text{Pd/C, CH}_2\text{Cl}_2} \text{Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate}

Alternative Pathway via Zn/Cu-Mediated Cyclization

ChemicalBook describes a method using a Zn/Cu couple and trichloroacetyl chloride in tert-butyl methyl ether (tt-BuOMe):

  • Substrate: Tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Reagent: 2,2,2-Trichloroacetyl chloride in dimethyl ether (DME).

  • Workup: NH4_4Cl quenching followed by ethyl acetate extraction.
    This yields the product at 15% efficiency after silica gel chromatography .

Compound NameMolecular FormulaTargetIC50_{50} (nM)
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylateC12H20N2O3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{3}RET Kinase42
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_3CDK4/668
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylateC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2Androgen Receptor120

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for kinase inhibitors: Structural rigidity enhances selectivity over off-target proteins .

  • Prodrug development: The Boc group facilitates controlled release in vivo.

Organic Synthesis

  • Building block: Used in multicomponent reactions (e.g., Ugi, Passerini) to access polycyclic architectures .

Future Directions

  • Mechanistic Studies: Elucidate interactions with RET kinase using X-ray crystallography.

  • Formulation Optimization: Improve solubility via salt formation (e.g., oxalate hemihydrate) .

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models of neurodegeneration .

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